Ternidazole
Overview
Description
Ternidazole is a nitroimidazole derivative that has been widely used as an antiprotozoal agent. It is particularly effective against protozoal infections such as trichomoniasis. The compound is known for its ability to disrupt the DNA synthesis of protozoa, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ternidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The typical synthetic route involves the following steps:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Alkylation: The nitrated imidazole is then alkylated with a suitable alkyl halide to introduce the desired side chain.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Cyclization: The amino group undergoes cyclization to form the final nitroimidazole structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ternidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidative products include nitroso and hydroxylamine derivatives.
Reduction: The major product of reduction is the corresponding aminoimidazole.
Substitution: Substitution reactions yield various alkylated and acylated imidazole derivatives.
Scientific Research Applications
Ternidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of nitroimidazole chemistry and reactivity.
Biology: Employed in the study of protozoal infections and their treatment.
Medicine: Used in the development of antiprotozoal drugs and in clinical studies for the treatment of protozoal infections.
Industry: Applied in the synthesis of other nitroimidazole derivatives and as an intermediate in the production of pharmaceuticals
Mechanism of Action
Ternidazole exerts its effects by disrupting the DNA synthesis of protozoa. The nitro group of this compound is reduced within the protozoal cell, leading to the formation of reactive nitro radicals. These radicals cause damage to the DNA of the protozoa, ultimately leading to cell death. The molecular targets include the DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole used to treat protozoal infections.
Tinidazole: Similar to metronidazole, used for the treatment of trichomoniasis, giardiasis, and amebiasis.
Uniqueness of Ternidazole
This compound is unique in its specific activity against certain protozoal infections and its favorable pharmacokinetic properties. It has a longer half-life compared to metronidazole, allowing for less frequent dosing. Additionally, this compound has shown effectiveness in cases where resistance to other nitroimidazoles has developed .
Biological Activity
Ternidazole is a nitroimidazole derivative primarily recognized for its antimicrobial properties, particularly against protozoa and certain bacterial strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various infections, and relevant research findings.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Disruption : The compound is bioactivated in anaerobic conditions, leading to the formation of reactive intermediates that interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis.
- Inhibition of Energy Metabolism : this compound disrupts the energy metabolism of susceptible microorganisms, particularly in anaerobic protozoa and bacteria.
Antimicrobial Activity
This compound has demonstrated significant activity against a range of pathogens:
- Protozoa : It is effective against Trichomonas vaginalis, the causative agent of trichomoniasis, and Giardia lamblia, responsible for giardiasis.
- Bacteria : this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in anaerobic bacteria.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Trichomonas vaginalis | 0.5 - 2 µg/mL | |
Giardia lamblia | 1 - 4 µg/mL | |
Bacteroides fragilis | 2 - 8 µg/mL | |
Clostridium difficile | 4 - 16 µg/mL |
Case Study 1: Treatment of Vaginal Infections
A clinical study assessed the efficacy of a this compound-neomycin sulfate-nystatin combination in treating mixed infections such as Candida albicans vaginitis and bacterial vaginosis. The results indicated a significant reduction in symptoms and pathogen load, showcasing this compound's role in multidrug regimens for gynecological infections .
Case Study 2: Efficacy Against Anaerobic Bacteria
Another study focused on the use of this compound for treating infections caused by anaerobic bacteria. The findings revealed that this compound effectively reduced bacterial counts in patients suffering from intra-abdominal infections, particularly those caused by Bacteroides and Clostridium species .
Toxicity and Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been documented:
- Gastrointestinal Disturbances : Nausea and diarrhea are common side effects.
- Neurological Effects : Rarely, patients may experience dizziness or headache.
Research Findings
Recent studies have emphasized the importance of this compound in treating neglected tropical diseases. Its potential as an alternative treatment option for conditions like human African trypanosomiasis (HAT) has been explored, although further research is necessary to establish definitive efficacy .
Properties
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHVNSMLSPTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862525 | |
Record name | Ternidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-93-6 | |
Record name | Ternidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ternidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ternidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ternidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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